molecular formula C16H15N3O2S B2674142 N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide CAS No. 2415511-96-3

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide

Cat. No.: B2674142
CAS No.: 2415511-96-3
M. Wt: 313.38
InChI Key: IWKHDKVEDYJIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to the Phenyl Ring: The synthesized pyrazole is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often through the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The pyrazole-phenyl intermediate is then coupled with the thiophene ring through a series of condensation reactions.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-hydroxy-2-[4-(1H-imidazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-{2-hydroxy-2-[4-(1H-triazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-3-carboxamide is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s ability to interact with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, medicinal chemistry, and industrial applications. Further research and development are likely to uncover even more applications and benefits of this intriguing compound.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(10-17-16(21)13-6-9-22-11-13)12-2-4-14(5-3-12)19-8-1-7-18-19/h1-9,11,15,20H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKHDKVEDYJIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.